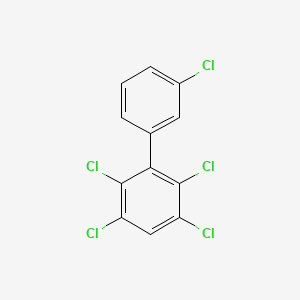
2,3,3',5,6-Pentachlorobiphenyl
概要
説明
2,3,3’,5,6-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is a chiral compound, meaning it exists as two non-superimposable mirror images .
Molecular Structure Analysis
The molecular formula of 2,3,3’,5,6-Pentachlorobiphenyl is C12H5Cl5 . It is a chiral compound, forming two stable isomers at room temperature, known as atropisomers .
Chemical Reactions Analysis
PCB congeners, including 2,3,3’,5,6-Pentachlorobiphenyl, can be oxidized to form hydroxylated PCBs (OH-PCBs) in whole poplar plants .
科学的研究の応用
Reductive Dechlorination and Metabolic Fate
- Anaerobic microorganisms have demonstrated the ability to reductively dechlorinate PCBs, including congeners closely related to 2,3,3',5,6-Pentachlorobiphenyl, indicating a potential pathway for environmental degradation of these persistent pollutants (Van Dort & Bedard, 1991).
Microbial Metabolism in Plants
- The metabolism of chlorobiphenyls in plants has been studied, showing that certain PCB congeners are more persistent than others. This research contributes to understanding the environmental fate and potential for bioaccumulation of PCBs (Moza et al., 1976).
Reductive Dechlorination by Vitamin B12
- A study found that vitamin B12 can reductively dechlorinate polychlorinated biphenyl congeners, including 2,3,4,5,6-pentachlorobiphenyl, in a biomimetic model system. This suggests a potential method for the detoxification of PCB-contaminated environments (Assaf-Anid et al., 1992).
Photodechlorination in Alkaline Conditions
- Photodechlorination of PCBs under ultraviolet irradiation in alkaline 2-propanol has been investigated, revealing the steric and electronic factors affecting the dechlorination patterns. This study provides insights into possible remediation strategies for PCBs in the environment (Yao et al., 1997).
Enrichment of Dechlorinating Microorganisms
- Research has focused on enriching microorganisms that can dechlorinate PCBs in sediment, indicating a potential bioremediation strategy for PCB-contaminated sites. This approach targets enhancing the microbial degradation capacity for persistent PCB congeners (Bedard et al., 1997).
作用機序
Target of Action
The primary target of 2,3,3’,5,6-Pentachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
It is known that this compound can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 . It also plays a role in the regulation of estrogen receptor activity by metabolizing free estradiol .
Pharmacokinetics
It is also known to bioaccumulate, causing harmful health effects .
Result of Action
The molecular and cellular effects of 2,3,3’,5,6-Pentachlorobiphenyl’s action include developmental neurotoxicity, targeting the developing brain . Exposure to this compound has been shown to result in a dose-dependent reduction of brain sizes with increased brain cell death . It also upregulates the gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,3’,5,6-Pentachlorobiphenyl. For instance, this compound is known to be a persistent pollutant that was found in eggs in China . It can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes . The toxicity and its mechanism of pcb95 or its metabolites have been little studied on laying hens .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2,3,3’,5,6-Pentachlorobiphenyl has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the basal and circadian expression of the core circadian component PER1 . This interaction suggests that 2,3,3’,5,6-Pentachlorobiphenyl may have a significant role in biochemical reactions, particularly those involving the regulation of the circadian clock .
Cellular Effects
The cellular effects of 2,3,3’,5,6-Pentachlorobiphenyl are significant. It has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain . Moreover, it has been associated with dose-dependent reduction of brain sizes with increased brain cell death .
Molecular Mechanism
The molecular mechanism of 2,3,3’,5,6-Pentachlorobiphenyl involves its interaction with various biomolecules. It has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This suggests that 2,3,3’,5,6-Pentachlorobiphenyl exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,5,6-Pentachlorobiphenyl have been observed to change over time. For instance, it has been shown to cause a dose-dependent reduction of brain sizes with increased brain cell death in zebrafish embryos exposed to it for 30 days .
Dosage Effects in Animal Models
In animal models, the effects of 2,3,3’,5,6-Pentachlorobiphenyl vary with different dosages. For example, zebrafish embryos exposed to different concentrations of 2,3,3’,5,6-Pentachlorobiphenyl showed a dose-dependent reduction of brain sizes with increased brain cell death .
Metabolic Pathways
2,3,3’,5,6-Pentachlorobiphenyl can be metabolized into hydroxylated metabolites in whole poplar plants . This suggests that it is involved in metabolic pathways that interact with various enzymes or cofactors .
Transport and Distribution
It is known that it is a lipophilic compound, thus can cross the blood–brain barrier and enter the brain .
Subcellular Localization
Given its lipophilic nature and ability to cross the blood-brain barrier, it is likely to be found in various subcellular compartments .
特性
IUPAC Name |
1,2,4,5-tetrachloro-3-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKSJAPQYKCFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074225 | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74472-36-9 | |
| Record name | 2,3,3′,5,6-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5,6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4U9YSG558 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



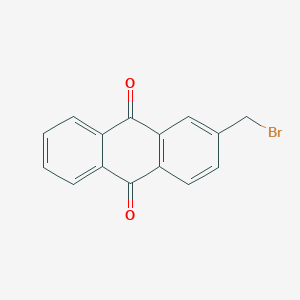
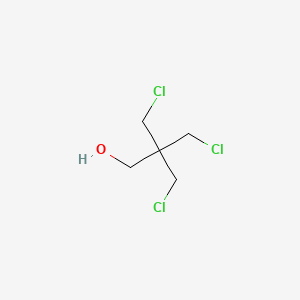

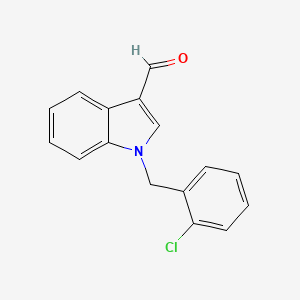
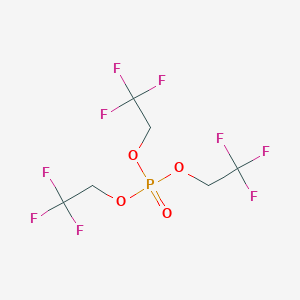


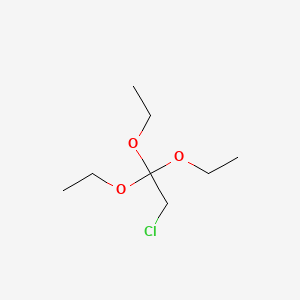
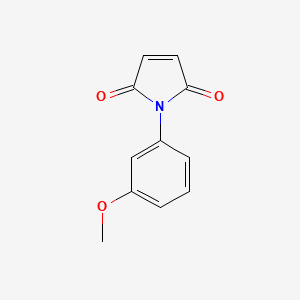
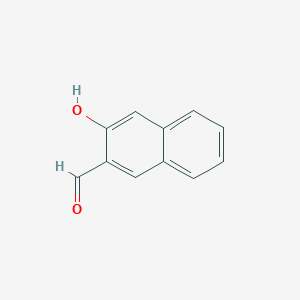
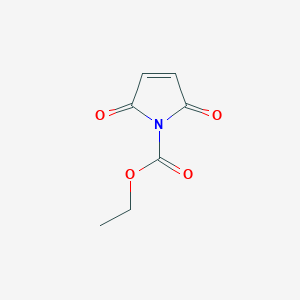
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1580707.png)
![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)
